Formamidine disulfide dihydrobromide

Description

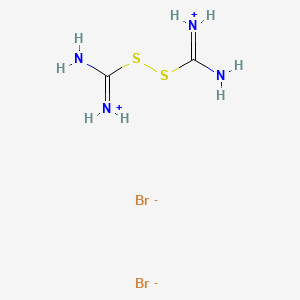

Structure

3D Structure of Parent

Properties

CAS No. |

50606-57-0 |

|---|---|

Molecular Formula |

C2H8Br2N4S2 |

Molecular Weight |

312.1 g/mol |

IUPAC Name |

[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium;dibromide |

InChI |

InChI=1S/C2H6N4S2.2BrH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |

InChI Key |

XMMQCGZNDYCCQF-UHFFFAOYSA-N |

Canonical SMILES |

C(=[NH2+])(N)SSC(=[NH2+])N.[Br-].[Br-] |

Origin of Product |

United States |

Historical Context of Disulfide Chemistry in Organic Synthesis

The study of disulfide chemistry is a cornerstone of organic synthesis, with a rich history dating back to the early days of organic chemistry. The disulfide bond (R-S-S-R'), a sulfur-sulfur single bond, is a key functional group in a vast array of organic molecules. Historically, the importance of disulfide bonds was first recognized in the field of biochemistry, particularly in the structure of proteins. The amino acid cysteine contains a thiol group (-SH), and the oxidation of two cysteine residues can form a disulfide bond, creating a cystine unit. These disulfide bridges are crucial for stabilizing the three-dimensional structures of many proteins.

In organic synthesis, the formation and cleavage of disulfide bonds have been extensively explored. Early methods for disulfide synthesis often involved the oxidation of thiols using a variety of reagents, from simple halogens to more complex oxidizing agents. The reversible nature of the disulfide bond has also been exploited in dynamic combinatorial chemistry and in the development of self-healing polymers. The unique electrochemical properties of the disulfide linkage have made it a target for a range of chemical transformations, and its presence in a molecule can significantly influence its reactivity and biological activity.

Foundational Discoveries and Early Applications of Formamidine Disulfide Dihydrobromide

While specific foundational research on formamidine (B1211174) disulfide dihydrobromide is not extensively documented, the synthesis and characterization of the closely related formamidine disulfide dihydrochloride (B599025) laid the groundwork for understanding this class of compounds. Formamidine disulfide salts are typically synthesized through the oxidation of thiourea (B124793). guidechem.com This process involves the formation of a disulfide linkage between two formamidine units.

The early applications of formamidine disulfide salts were primarily in industrial chemistry. The dihydrochloride salt, for instance, has been utilized as a vulcanization accelerator in the rubber industry. chemimpex.com It also serves as an intermediate in the synthesis of various organic compounds, including thiourea derivatives, which have applications in the pharmaceutical and agricultural sectors. chemimpex.com These initial applications highlighted the utility of the formamidine disulfide backbone as a versatile building block in organic synthesis.

Contemporary Significance and Scope in Chemical Research

Direct Synthesis of Formamidine Disulfide Dihydrobromide

The direct synthesis of this compound primarily involves the oxidation of thiourea (B124793). This process can be achieved through chemical or electrochemical methods, with the choice of reagents and conditions influencing the yield and purity of the final product.

Methods Involving Thiourea and Halogens

The preparation of this compound can be achieved through the direct oxidation of thiourea using halogens, particularly bromine. This reaction is typically carried out in an acidic medium to facilitate the formation of the dihydrobromide salt. The general principle involves the oxidation of the sulfur atom in thiourea, leading to the formation of a disulfide linkage between two formamidine units.

One established method involves the reaction of thiourea with hydrogen peroxide in the presence of hydrobromic acid. While this method utilizes a peroxide as the primary oxidant, the hydrobromic acid provides the bromide ions necessary for the formation of the dihydrobromide salt. The reaction is exothermic and requires careful temperature control, often conducted at temperatures around 0-5 °C to minimize side reactions and decomposition of the product.

Detailed experimental parameters for a typical synthesis are outlined in the table below.

| Parameter | Value |

| Starting Material | Thiourea |

| Oxidizing Agent | Bromine (aqueous or in a suitable solvent) |

| Solvent | Anhydrous acetonitrile (B52724) or aqueous acidic solution |

| Reaction Temperature | 0-10 °C |

| Molar Ratio (Thiourea:Bromine) | 1:1 |

| Product | This compound |

Historical Preparations for Research Applications

Historically, the preparation of formamidine disulfide salts has been of interest for studying oxidation-reduction potentials in thiol-disulfide systems. Early research in the mid-20th century focused on the electrochemical properties of the thiourea-formamidine disulfide couple. These studies were crucial for understanding the behavior of sulfhydryl compounds and their disulfide oxidation products.

A notable historical method for the preparation of formamidine disulfide salts for research purposes was described by P. W. Preisler and L. Berger in 1947. Their work on the oxidation-reduction potentials of the thiourea-formamidine disulfide system provided fundamental data in this area. The preparations were often carried out in acidic solutions to ensure the stability of the resulting formamidine disulfide salt. These early synthetic methods laid the groundwork for the use of formamidine disulfide in subsequent chemical research and as a building block in organic synthesis.

Synthesis of this compound-Based Heterocycles and Derivatives

This compound is a valuable reagent for the synthesis of various heterocyclic compounds and other derivatives. Its reactive nature allows for its participation in condensation and cyclization reactions to form more complex molecular architectures.

Condensation Reactions with Ketones for 2-Aminothiazole (B372263) Formation

The Hantzsch thiazole (B1198619) synthesis is a classical method for the preparation of thiazole derivatives, which typically involves the reaction of an α-haloketone with a thioamide. While thiourea is the most commonly used thioamide component in this reaction, the direct use of this compound as a thiourea surrogate for the synthesis of 2-aminothiazoles is not well-documented in the scientific literature. The established pathway for the formation of 2-aminothiazoles involves the reaction of α-haloketones with thiourea, where the sulfur atom of thiourea acts as the nucleophile.

Cyclocondensation with 3-Acyl(aroyl)coumarins

The synthesis of thiazolylcoumarins is an area of interest due to the potential biological activities of these compounds. The common synthetic route to 3-(2-aminothiazol-4-yl)coumarins involves the reaction of a 3-(bromoacetyl)coumarin (B1271225) with thiourea. In this reaction, the thiourea provides the 2-aminothiazole core through a Hantzsch-type condensation. There is currently no specific literature available that describes the direct cyclocondensation of this compound with 3-acyl(aroyl)coumarins to form thiazolylcoumarins.

Derivatization for Structurally Related Compounds, such as Analogs for Integrase Inhibition Studies

Formamidine disulfide can be derivatized to synthesize compounds with potential therapeutic applications. One area of investigation is the development of HIV-1 integrase inhibitors. Research has shown that analogues of formamidine disulfide can be synthesized by coupling it with various aldehydes.

A study by Afolabi and Jegede (2013) demonstrated the synthesis of three such analogues by reacting formamidine disulfide with piperonal, 3-nitrobenzaldehyde, and 3,4,5-trimethoxybenzaldehyde. academicjournals.org The general synthetic scheme involves the condensation of the aldehyde with formamidine disulfide, likely proceeding through the formation of a Schiff base, to yield the corresponding derivatized disulfides. These reactions were carried out by warming the reactants on a water bath with continuous stirring. academicjournals.org

The following table summarizes the synthesis of these formamidine disulfide derivatives. academicjournals.org

| Aldehyde Reactant | Product Name | Abbreviation |

| Piperonal | Piperoformamidine disulfide | P-FMD |

| 3-Nitrobenzaldehyde | 3-Nitro-formamidine disulfide | N-FMD |

| 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxyformamidine disulfide | T-FMD |

The structures of these synthesized compounds were confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). academicjournals.org This derivatization approach highlights the utility of formamidine disulfide as a scaffold for generating structurally diverse molecules for biological screening.

Formation of Tetrahydrobenzothiazoles

The synthesis of tetrahydrobenzothiazoles, a significant class of heterocyclic compounds, can be achieved through the reaction of formamidine disulfide derivatives with cyclic ketones. This reaction proceeds via a condensation mechanism, leading to the formation of the fused thiazole ring system.

A key approach involves the reaction of a formamidine disulfide salt with a cyclic ketone, such as cyclohexanone (B45756) or its derivatives. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid or base. The formamidine disulfide acts as a source of both the sulfur atom and the amino group required for the thiazole ring formation.

The general reaction scheme involves the initial reaction of the ketone with the formamidine disulfide, leading to the formation of an intermediate which then undergoes cyclization and dehydration to yield the final tetrahydrobenzothiazole product. The specific substitution pattern on the resulting tetrahydrobenzothiazole is determined by the structure of the starting cyclic ketone.

For instance, the reaction of this compound with cyclohexanone would be expected to yield a 2-aminotetrahydrobenzothiazole derivative. The reaction conditions, including temperature and reaction time, are crucial for optimizing the yield of the desired product.

Table 1: Synthesis of Tetrahydrobenzothiazole Derivatives

| Entry | Cyclic Ketone | Product | Yield (%) |

|---|---|---|---|

| 1 | Cyclohexanone | 2-Amino-4,5,6,7-tetrahydrobenzothiazole | Data not available |

Synthesis of Formamidine-Based Thiuram Disulfides

Formamidine-based thiuram disulfides are a class of organosulfur compounds characterized by a disulfide bond linking two thiocarbamoyl moieties, which in turn are attached to formamidine groups. The synthesis of these compounds generally involves the oxidation of corresponding dithiocarbamate (B8719985) precursors.

While a direct one-step synthesis from this compound is not commonly documented, a plausible synthetic route involves the conversion of the formamidine disulfide to a formamidine-derived dithiocarbamate, followed by oxidative coupling.

The initial step would involve the reaction of the formamidine moiety with carbon disulfide in the presence of a base to form the dithiocarbamate salt. This intermediate is then oxidized to the thiuram disulfide. Common oxidizing agents for this transformation include iodine, hydrogen peroxide, or potassium ferricyanide. nih.gov The choice of oxidant can influence the reaction conditions and the final yield.

Formation of Dithiocarbamate: A formamidine derivative is reacted with carbon disulfide (CS₂) and a suitable base (e.g., sodium hydroxide) to yield the sodium salt of the formamidine dithiocarbamate.

Oxidative Coupling: The resulting dithiocarbamate salt is then treated with an oxidizing agent to form the thiuram disulfide.

The properties and reactivity of the resulting formamidine-based thiuram disulfide are influenced by the substituents on the formamidine nitrogen atoms.

Table 2: Key Steps in the Synthesis of Formamidine-Based Thiuram Disulfides

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Dithiocarbamate Formation | Formamidine derivative, Carbon disulfide, Base | Formamidine dithiocarbamate salt |

Detailed research findings have shown that formamidine-based thiuram disulfides can be synthesized and characterized using various spectroscopic techniques. For example, the synthesis of compounds designated as DS1, DS2, DS3, and DS4, which are N,N'-(disulfanediyl-1,2-dicarbonothioyl)bis(N,N'-diarylformimidamide) derivatives, follows this general protocol. nih.gov

Autocatalytic Reaction Pathways

Autocatalysis, a process in which a reaction product acts as a catalyst for that same reaction, is a key feature of certain reactions involving formamidine disulfide. This phenomenon leads to a characteristic acceleration in the reaction rate over time.

The kinetic behavior is consistent with a mechanism where the rate-limiting step is the attack on the nitrosating agent, similar to the nitrosation of amines. acs.orgresearchgate.net The presence of other nucleophiles, such as bromide (Br⁻) and chloride (Cl⁻) ions, can suppress the autocatalytic pathway by competing with the thiocyanate (B1210189) ion for the available nitrous acid. acs.org

Detailed kinetic studies have allowed for the determination of bimolecular rate constants for the pathways catalyzed by different species. These findings quantify the catalytic efficiency of the formed thiocyanate ion compared to other nucleophiles.

| Catalytic Species | Nitrosating Agent | Rate Constant (k) in M⁻¹s⁻¹ |

|---|---|---|

| SCN⁻ (product) | NOSCN | (2.1 ± 0.2) x 10⁵ |

| Br⁻ (added nucleophile) | NOBr | (9.4 ± 0.2) x 10⁶ |

| Cl⁻ (added nucleophile) | NOCl | (4.0 ± 0.2) x 10⁷ |

| H₂O (uncatalyzed) | NO⁺ | (3.2 ± 1.8) x 10¹⁰ |

Data sourced from kinetic studies of formamidine disulfide nitrosation. acs.orgp2infohouse.org

Electrochemical Redox Processes

The electrochemical behavior of formamidine disulfide is complex, involving multiple electron transfer steps and the formation of various intermediates and products. Studies on noble metal electrodes have provided significant insight into these redox processes.

The electro-oxidation of formamidine disulfide has been extensively studied on polycrystalline platinum electrodes using techniques like cyclic voltammetry, often coupled with on-line high-performance liquid chromatography (HPLC) for product analysis. nih.govnih.govrsc.org These studies show that formamidine disulfide, itself a product of thiourea oxidation, can be further oxidized or reduced in distinct potential windows. orgsyn.org

The cyclic voltammograms of formamidine disulfide on platinum electrodes show a reversible redox reaction where it can be reduced to thiourea. orgsyn.org The process is influenced by factors such as scan rate and mass transfer on the electrode surface. nih.gov The use of specialized techniques, such as in situ sampling at the electrode interface, has been crucial for understanding the role of forced convection, which promotes the renewal of reactants and intermediates, thereby altering the cyclic voltammetry curves. nih.govrsc.org

Simultaneous investigation using electrochemical methods and on-line HPLC has enabled the identification of the primary products formed during the electro-oxidation of formamidine disulfide at a platinum electrode surface. nih.govnih.govrsc.org The main products detected at given potentials reveal a complex reaction pathway involving both bond cleavage and further oxidation.

The principal final oxidation products identified are:

Thiourea: Formed via the reduction of formamidine disulfide. nih.gov

Formamidine Sulfinic Acid: An oxidation product resulting from the addition of oxygen to the sulfur moiety. nih.govrsc.org

Cyanamide: A product indicating the cleavage of the carbon-sulfur bonds. nih.gov

Elemental Sulfur: Suggests the decomposition of sulfur-containing intermediates, leading to the formation of a passivation layer on the electrode surface. nih.gov

| Product | Chemical Formula | Formation Pathway |

|---|---|---|

| Thiourea | CH₄N₂S | Reduction |

| Formamidine Sulfinic Acid | CH₄N₂O₂S | Oxidation |

| Cyanamide | CH₂N₂ | Oxidation/Cleavage |

| Elemental Sulfur | S | Decomposition |

Products identified via on-line HPLC during cyclic voltammetry experiments. nih.govnih.govrsc.org

Mechanisms of Disulfide Bond Cleavage and Formation

The S-S bond is the most reactive site in the formamidine disulfide molecule. Its cleavage (reduction) and formation (oxidation) are central to the chemistry of this compound and represent a fundamental thiol-disulfide redox system. nih.govacs.org

The formation of formamidine disulfide occurs through the oxidation of two molecules of thiourea. This reaction can be achieved using various oxidizing agents, including hydrogen peroxide or chloramine-T in acidic media. p2infohouse.orgresearchgate.net The mechanism involves the removal of one hydrogen atom from the thiol group of each of two thiourea molecules, followed by the coupling of the resulting thiyl radicals to form the disulfide bond.

Conversely, the cleavage of the disulfide bond in formamidine disulfide regenerates thiourea. This is a reductive process. The interconversion is a reversible redox reaction, and the equilibrium is dependent on the electrochemical potential of the system. orgsyn.orgnih.gov The mechanism of disulfide bond cleavage generally proceeds via a second-order nucleophilic substitution (SN2)-type reaction. acs.org In this process, a nucleophile (such as a thiol or another reducing agent) attacks one of the sulfur atoms of the disulfide bond. This leads to the formation of a transient linear trisulfur (B1217805) state before the bond is cleaved. researchgate.net While extensively studied in proteins, this fundamental mechanism is applicable to the S-S bond in formamidine disulfide.

Role as an Intermediate in Complex Organic Syntheses

Formamidine disulfide serves as a key reactive intermediate in several important organic syntheses, particularly in the formation of sulfur- and nitrogen-containing heterocyclic compounds.

Its most well-documented role is as the primary intermediate in the oxidation of thiourea. p2infohouse.orgresearchgate.netresearchgate.net In many reactions where thiourea is used as a starting material under oxidative conditions, the in situ formation of formamidine disulfide is the crucial first step.

A significant application of formamidine disulfide is in the synthesis of 2-aminothiazole derivatives. In this reaction, formamidine disulfide reacts with a ketone that has at least one α-hydrogen atom. This condensation reaction, known as the Hantzsch thiazole synthesis variant, provides a direct route to a wide range of substituted 2-aminothiazoles, which are important scaffolds in medicinal chemistry.

Applications of the Formamidine Disulfide Moiety in Advanced Materials Science

Perovskite Solar Cell Technology

In the pursuit of highly efficient and stable solar energy conversion, formamidinium-based lead iodide (FAPbI₃) perovskites have emerged as leading candidates due to their excellent light absorption and long carrier diffusion lengths. nih.govrsc.org However, intrinsic defects within the crystal structure, such as iodine vacancies, can act as recombination centers, limiting the power conversion efficiency (PCE) and operational stability of the devices. nih.govrsc.org Formamidine (B1211174) disulfide salts, particularly the dihydrochloride (B599025) (FASCI) and the subject compound's analogue, formamidine disulfide dihydrobromide, are utilized as additives to address these challenges.

Engineering of Perovskite Layers using Formamidine Disulfide Species

The incorporation of formamidine disulfide species into the perovskite precursor solution has a profound impact on the formation and quality of the active layer. The FAS²⁺ cation, a strong oxidant, interacts with the perovskite precursors to form intermediate phases. nih.govrsc.org This interaction significantly improves the solubility of precursors like lead iodide (PbI₂) in the DMF solvent, facilitating a more uniform and controlled deposition process. rsc.org

This additive-based engineering approach leads to the formation of compact, full-coverage perovskite layers with high crystallinity and large grain sizes. nih.govrsc.orgacs.org The improved morphology is crucial for efficient charge transport and for minimizing defects at grain boundaries, which are common sources of performance loss in polycrystalline thin films.

Manipulation of Intrinsic Defects and Crystallization Control

A primary challenge in FAPbI₃-based perovskites is the presence of iodine vacancies, which create deep-level electronic traps and non-radiative recombination centers upon photoexcitation. nih.govrsc.org Formamidine disulfide serves as an effective agent for defect manipulation. The FAS²⁺ ion acts as a localized electron scavenger. nih.govrsc.org When a FAS²⁺ ion substitutes a formamidinium (FA⁺) ion in the crystal lattice, it can neutralize the strongly localized electrons at an iodine vacancy, effectively removing the deep traps. nih.govrsc.org

Furthermore, the introduction of formamidine disulfide dihydrochloride induces the formation of intermediate phases that stabilize the desired black α-phase of FAPbI₃ and slow down the crystallization rate. nih.govacs.org This retarded crystallization allows for the growth of larger, more ordered crystals, resulting in a perovskite layer with reduced defect density. nih.govrsc.org The successful passivation of defects and controlled crystallization have led to significant improvements in device performance, as detailed in the table below.

| Device Parameter | Value Achieved | Significance |

|---|---|---|

| Power Conversion Efficiency (PCE) | 23.11% (unit device) | Represents a significant increase in energy conversion capability. nih.govacs.org |

| Stabilised Power Output (SPO) | 22.83% | Indicates high efficiency under continuous operation. nih.govrsc.org |

| Fill Factor (FF) | 83.4% | A high fill factor denotes reduced series resistance and enhanced charge extraction. nih.govacs.org |

| Thermal Stability (85 °C) | ~92.5% retention after 1000h | Demonstrates enhanced durability under thermal stress. nih.govrsc.org |

| Humidity Stability (50% RH) | ~91.7% retention after 1000h | Shows improved resistance to environmental degradation. nih.govrsc.org |

| Module PCE (23.27 cm²) | 20.75% | Highlights the scalability of the technology from small cells to larger modules. nih.govacs.org |

Ligand-Guided Dimensionality Reduction in Hybrid Perovskites

In some perovskite systems, large organic diammonium cations are used as ligands to create two-dimensional (2D) or quasi-2D structures. These lower-dimensionality perovskites can offer improved stability, although often at the cost of charge transport efficiency due to the insulating nature of the large organic spacing layers. rsc.org However, research into the effects of formamidine disulfide dihydrochloride (FASCl) doping shows a contrasting behavior. X-ray diffraction (XRD) studies have confirmed that even with significant doping levels (up to 50 mol.%), the resulting FA₁₋ₓFASₓPbI₃ perovskite structure does not show any evidence of a 2D phase. rsc.org This indicates that, unlike other bulky divalent cations, the FAS²⁺ ion integrates into the three-dimensional (3D) perovskite lattice without inducing dimensionality reduction. rsc.org

Corrosion Inhibition Strategies

The application of formamidine disulfide derivatives extends to the protection of metals, particularly mild steel, from acidic corrosion. This is achieved through the design of inhibitor molecules that can adsorb onto the metal surface and form a protective barrier against aggressive chemical environments.

Development of Formamidine-Based Disulfide Inhibitors

Research has focused on a class of compounds known as formamidine-based thiuram disulfides as highly effective corrosion inhibitors for mild steel in acidic media like hydrochloric acid (HCl). nih.govacs.org These compounds are typically synthesized through the oxidation of appropriate dithiocarbamate (B8719985) salts using an oxidizing agent such as iodine. nih.govacs.org

The molecular structure of these inhibitors is key to their function. They possess multiple features that promote strong adsorption onto metal surfaces, including heteroatoms (Nitrogen and Sulfur), the imine functional group (-C=N-), and pi electrons from aromatic rings. nih.govacs.org These features allow the molecules to act as effective corrosion inhibitors, with studies showing inhibition efficiencies exceeding 98%. nih.gov

| Inhibitor Compound | Concentration (mM) | Inhibition Efficiency (% IE) |

|---|---|---|

| DS1 | 1.00 | 98.60% |

| DS2 | 1.00 | 98.36% |

| DS3 | 1.00 | 94.66% |

| DS4 | 1.00 | 83.57% |

Surface Adsorption Phenomena and Protective Mechanisms

The protective action of formamidine-based thiuram disulfide inhibitors stems from their ability to adsorb onto the metal surface, creating a film that isolates the metal from the corrosive electrolyte. acs.org This adsorption process is spontaneous and involves a combination of physical and chemical interactions. nih.gov

Protective Mechanisms:

Physical Adsorption (Physisorption): This occurs via electrostatic interactions between the charged inhibitor molecules and the charged metal surface. nih.gov

Chemical Adsorption (Chemisorption): This involves the sharing of electrons or the formation of coordinate covalent bonds between the heteroatoms (N, S) and pi electrons of the inhibitor and the vacant d-orbitals of the iron atoms on the steel surface. nih.gov

Advanced Analytical Characterization in Formamidine Disulfide Dihydrobromide Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture and confirming the identity of formamidine (B1211174) disulfide dihydrobromide. These methods provide detailed information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. For formamidine disulfide dihydrobromide, ¹H and ¹³C NMR spectroscopy would provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0 - 9.0 | Broad singlet | -NH₂ / =NH |

| ¹³C | 160 - 170 | Singlet | C=N |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Mass Spectrometry (MS) for Compound Verification

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the verification of this compound. IR spectroscopy identifies functional groups within the molecule, while MS determines its molecular weight and fragmentation pattern.

An IR spectrum of the closely related formamidine disulfide dihydrochloride (B599025) shows characteristic absorption bands that confirm the presence of N-H and C=N bonds. chemicalbook.com Mass spectrometry of formamidine disulfide would be expected to show a molecular ion peak corresponding to the mass of the protonated molecule, along with fragmentation patterns resulting from the cleavage of the disulfide bond.

Table 2: Key Spectroscopic Data for Formamidine Disulfide Dihydrochloride

| Technique | Observation | Interpretation |

|---|---|---|

| Infrared (IR) | Strong bands in the 3000-3400 cm⁻¹ region | N-H stretching vibrations |

| Band around 1650 cm⁻¹ | C=N stretching vibration | |

| Mass Spec. (MS) | Molecular ion peak (M+H)⁺ | Confirms molecular weight |

| Fragmentation ions | Indicates cleavage of the S-S bond |

Note: Data is for the dihydrochloride salt, but similar results are expected for the dihydrobromide salt.

In Situ Spectroscopic Probes for Reaction Monitoring

The study of formamidine disulfide's reactivity is greatly enhanced by the use of in situ spectroscopic techniques, which allow for real-time monitoring of reactions. In the context of electrochemical studies on gold electrodes, in situ infrared spectroscopy techniques such as Subtractively Normalized Interfacial Fourier Transform Infrared Spectroscopy (SNIFTIR) and Attenuated Total Reflection Surface Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) have been employed. researchgate.net

These studies reveal that formamidine disulfide exhibits weak adsorption on gold surfaces with the S-S bond oriented parallel to the metal. researchgate.net Interestingly, these in situ methods have shown that upon adsorption at open circuit, formamidine disulfide can dissociate to form adsorbed thioureate species. researchgate.net This demonstrates the power of in situ spectroscopy to uncover reaction intermediates and mechanisms that would be difficult to observe with traditional ex situ methods.

Chromatographic and Electrochemical Coupling Techniques

The combination of chromatography and electrochemistry provides a powerful approach to investigate the complex electrochemical behavior of formamidine disulfide.

On-Line High-Performance Liquid Chromatography in Electrochemical Studies

On-line High-Performance Liquid Chromatography (HPLC) coupled with electrochemical methods has been instrumental in studying the electro-oxidation of formamidine disulfide. nih.govresearchgate.netproquest.com This technique allows for the in situ sampling and analysis of the solution at the electrode surface during an electrochemical experiment. nih.govresearchgate.net By synchronizing HPLC analysis with electrochemical scanning, the products of the electro-oxidation can be identified at specific potentials. nih.govresearchgate.net

Research has shown that the main products of formamidine disulfide electro-oxidation on a platinum electrode are thiourea (B124793), formamidine sulfinic acid, cyanamide, and elemental sulfur. nih.govresearchgate.net The use of a microporous sampler at the electrode interface induces forced convection, which enhances the mass transfer process and influences the cyclic voltammetry results by promoting the renewal of reactants and intermediates at the electrode surface. nih.govresearchgate.net

Table 3: Products of Formamidine Disulfide Electro-oxidation Identified by On-Line HPLC

| Retention Time (min) | Identified Compound | Potential of Formation (V) |

|---|---|---|

| Varies | Thiourea | Multiple potentials |

| Varies | Formamidine Sulfinic Acid | Higher potentials |

| Varies | Cyanamide | Higher potentials |

| Varies | Elemental Sulfur | Higher potentials |

Note: Specific retention times and potentials are dependent on the experimental conditions.

Cyclic Voltammetry and Related Voltammetric Methods

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox behavior of formamidine disulfide. CV studies have been conducted on various electrode materials, including platinum and gold, to understand its adsorption and reactivity. researchgate.netnih.gov

On platinum electrodes, the cyclic voltammograms of formamidine disulfide show distinct oxidation peaks. nih.gov The shape and current of these peaks are influenced by factors such as scan rate and forced convection induced by in situ sampling. nih.gov The extraction of the solution from the electrode surface can lead to changes in the CV curve by altering the concentration of reactants and intermediates. nih.govresearchgate.net In acidic media on gold electrodes, the electrochemical behavior is compared with that of thiourea, a related compound. researchgate.net These studies, combining voltammetry with in situ IR spectroscopy, provide a detailed picture of the adsorption and reaction pathways of formamidine disulfide at the electrode-electrolyte interface. researchgate.net

Future Research Trajectories and Unexplored Frontiers

Development of Novel Synthetic Pathways

The conventional synthesis of formamidine (B1211174) disulfide dihydrobromide involves the oxidation of thiourea (B124793). While effective, this method often relies on harsh oxidizing agents and may present challenges in terms of selectivity and waste generation. Future research is anticipated to focus on the development of more sustainable and efficient synthetic routes.

One promising avenue is the exploration of electrochemical synthesis . The electrochemical oxidation of thiourea in an acidic medium offers a potentially greener alternative to traditional chemical oxidants. guidechem.com This method allows for precise control over the reaction conditions by modulating the electrode potential, which can lead to higher yields and purity. guidechem.com The process involves the generation of free radicals that subsequently dimerize to form the disulfide bond. guidechem.com Further research in this area could focus on optimizing electrode materials, solvent systems, and reaction conditions to enhance the efficiency and scalability of this electrochemical approach.

Another area ripe for exploration is the development of biocatalytic or enzyme-assisted synthetic methods . While not yet reported for formamidine disulfide dihydrobromide specifically, the broader field of biocatalysis is rapidly advancing. The use of enzymes could offer a highly selective and environmentally benign route to the desired product under mild reaction conditions. Research in this direction would involve screening for or engineering enzymes capable of catalyzing the specific oxidation and dimerization of thiourea.

Furthermore, the principles of green chemistry are expected to drive the development of novel synthetic pathways. This includes the use of safer solvents, the reduction of energy consumption, and the minimization of waste. Future synthetic strategies may involve microwave-assisted synthesis to accelerate reaction times and improve energy efficiency, or the use of solid-supported reagents to simplify purification processes.

Expansion of Catalytic and Reagent Applications

While this compound is known as a source of sulfur in certain reactions, its full potential as a catalyst and a versatile reagent in organic synthesis remains largely untapped. Future research is likely to expand its applications beyond its current scope.

A key area of interest is its potential role in the synthesis of sulfur- and nitrogen-containing heterocycles . These structural motifs are prevalent in pharmaceuticals and agrochemicals. nih.govmdpi.comnih.gov Although direct applications of this compound in this area are not yet widely documented, its structure suggests it could serve as a precursor or a building block in the construction of these complex molecules. Research could focus on its reactivity with various organic substrates to forge new carbon-sulfur and carbon-nitrogen bonds, leading to novel heterocyclic systems.

The disulfide bond in this compound can be cleaved to generate reactive thiyl radicals, which could be harnessed in photocatalysis . beilstein-journals.org Thiyl radicals are known to participate in a variety of organic transformations, including addition reactions to unsaturated bonds and hydrogen atom transfer processes. beilstein-journals.org Exploring the photolytic cleavage of this compound could open up new avenues for its use as a radical initiator or catalyst in photoredox reactions.

Moreover, the unique electronic properties of the formamidine disulfide moiety could be exploited in the design of novel organocatalysts . The presence of both electron-donating and electron-withdrawing groups within the molecule could allow it to activate substrates in unique ways. Future studies might investigate its efficacy in promoting reactions such as aldol (B89426) condensations, Michael additions, or other fundamental organic transformations.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and developing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.

One area of focus will be the detailed study of its electrochemical behavior . The electro-oxidation of formamidine disulfide has been shown to produce a variety of products, including thiourea, formamidine sulfinic acid, cyanamide, and elemental sulfur. nih.govresearchgate.netwiley.com A deeper understanding of the potential-dependent reaction pathways and the role of the electrode surface will be critical for controlling the outcome of these reactions. nih.gov In-situ spectroscopic techniques combined with electrochemical methods can provide valuable insights into the intermediates and transition states involved. nih.gov

Computational studies , such as Density Functional Theory (DFT) calculations, will play a pivotal role in mapping out reaction pathways and understanding the electronic structure of intermediates. nih.govescholarship.orgrsc.orgresearchgate.net These theoretical investigations can provide a molecular-level understanding of how this compound interacts with other molecules and participates in chemical transformations. For instance, computational modeling could be used to predict its reactivity in proposed catalytic cycles or to design new reactions where it could act as a key reagent.

The kinetics and mechanism of specific reactions, such as the autocatalytic nitrosation of formamidine disulfide , have been investigated and reveal complex behavior. rsc.org The thiocyanate (B1210189) ion, a product of the reaction, acts as a catalyst for the nitrosation process. rsc.org Further studies on similar complex reaction networks will be essential for controlling and harnessing the reactivity of this compound.

Integration with Emerging Fields in Chemical Science

The unique properties of this compound make it a promising candidate for integration into various emerging fields of chemical science, moving beyond its traditional applications.

A significant breakthrough has been its use as a localized electron scavenger in perovskite solar cells . rsc.org The incorporation of formamidine disulfide dihydrochloride (B599025) (the chloride analogue) into formamidinium lead iodide (FAPbI3)-based perovskites has been shown to passivate defects and enhance the power conversion efficiency and stability of the solar cells. rsc.org The FAS²⁺ ion acts as a strong oxidant, removing deep electron traps and improving the carrier lifetime. rsc.org Future research in this area will likely focus on optimizing the concentration and incorporation method of formamidine disulfide salts in perovskite materials to further enhance their performance and long-term stability.

The ability of formamidine disulfide derivatives to interact with metal surfaces, as demonstrated in their application as corrosion inhibitors for mild steel , suggests potential applications in materials science and nanotechnology . nih.gov The formation of a protective film on the metal surface involves a combination of physisorption and chemisorption. nih.gov This property could be exploited in the development of new functional coatings, sensors, or nanomaterials.

The structural features of this compound also suggest its potential as a building block in supramolecular chemistry and the design of covalent organic frameworks (COFs) . nih.govmdpi.comresearchgate.netnsf.gov The ability of the amidinium groups to form strong hydrogen bonds could be utilized in the self-assembly of complex, ordered structures. While not yet demonstrated, the incorporation of the disulfide linkage could introduce redox-responsiveness into these materials, allowing for the development of dynamic and functional supramolecular systems.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Formamidine disulfide dihydrobromide, and how can purity be validated?

- Methodology : Synthesis typically involves controlled oxidation of thiourea derivatives under acidic conditions. Adjust pH (e.g., 1–3 using HBr) and maintain temperatures between 50–70°C to favor dimerization . Purification via recrystallization (ethanol/water mixtures) is recommended. Validate purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, S content) .

Q. How can researchers confirm the disulfide bond connectivity in this compound?

- Methodology : Employ non-reducing peptide mapping with LC-HRMS. Digest the compound enzymatically (e.g., trypsin) under non-reducing conditions. Analyze fragments using high-resolution mass spectrometry (e.g., Orbitrap) to identify disulfide-linked peptides. Software tools like Xcalibur or Byos assist in spectral interpretation .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodology : Store in airtight, light-resistant containers at 4°C (short-term) or –20°C (long-term). Monitor degradation via periodic TLC (silica gel, chloroform/methanol eluent) or FTIR to detect sulfhydryl group formation. Avoid humidity >60% to prevent hydrolysis .

Advanced Research Questions

Q. How do contradictory kinetic data in oxidation studies of this compound arise, and how can they be resolved?

- Methodology : Contradictions often stem from variations in bromate concentration, pH, or induction periods observed in excess bromate conditions . Use stopped-flow spectrophotometry to track transient intermediates (e.g., BrO₂⁻ radicals). Cross-validate with computational models (DFT) to map reaction pathways and identify rate-limiting steps.

Q. What advanced techniques are required to analyze trace degradation products in aged samples of this compound?

- Methodology : Apply UPLC-QTOF-MS with electrospray ionization (ESI+) in full-scan mode (m/z 50–1000). Use MassHunter or Compound Discoverer for untargeted metabolomics to identify sulfonic acid derivatives. Quantify using isotopic dilution (e.g., ¹³C-labeled internal standards) .

Q. How can computational chemistry elucidate the electronic properties of this compound for redox applications?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to determine HOMO-LUMO gaps, Mulliken charges on sulfur atoms, and bond dissociation energies. Compare with experimental cyclic voltammetry data (glassy carbon electrode, 0.1 M HBr electrolyte) to validate redox potentials .

Q. What experimental designs mitigate interference from bromide ions in spectrophotometric assays of this compound?

- Methodology : Use ion-exchange chromatography (Dowex 1X8 resin) to pre-treat samples and remove Br⁻. Alternatively, employ masking agents like Hg(ClO₄)₂ to complex Br⁻. Validate with ICP-MS to ensure Br⁻ concentrations <1 ppm .

Methodological Best Practices

- Data Contradiction Analysis : Cross-reference kinetic studies with mechanistic simulations (e.g., ChemKin) to reconcile discrepancies in rate constants .

- Structural Confirmation : Combine XRD (for crystalline samples) and solid-state NMR (¹³C CP/MAS) to resolve ambiguities in disulfide bond geometry .

- Batch Consistency : Implement QC protocols using DSC (melting point: 175–180°C) and Karl Fischer titration (water content <0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.